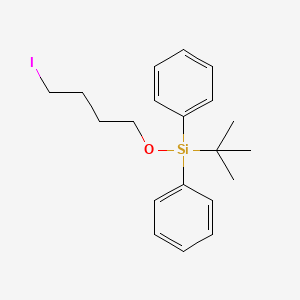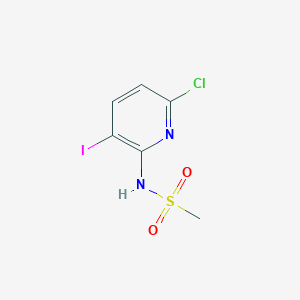
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group, an iodopropyl chain, and a piperidine ring, making it a versatile molecule in organic synthesis and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of Iodopropyl Group: The iodopropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an iodide ion.
Formation of Benzyl Ester: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate has several applications in scientific research:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(3-chloropropyl)piperidine-1-carboxylate
- Benzyl 2-(3-bromopropyl)piperidine-1-carboxylate
- Benzyl 2-(3-fluoropropyl)piperidine-1-carboxylate
Comparison:
- Uniqueness: Benzyl 2-(3-iodopropyl)piperidine-1-carboxylate is unique due to the presence of the iodopropyl group, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and fluoro analogs .
- Reactivity: The iodopropyl group is more reactive in nucleophilic substitution reactions compared to chloro, bromo, and fluoro groups, making it a valuable intermediate in organic synthesis .
- Biological Activity: The iodopropyl derivative may exhibit different binding affinities and biological activities due to the larger atomic radius and polarizability of iodine .
Eigenschaften
Molekularformel |
C16H22INO2 |
|---|---|
Molekulargewicht |
387.26 g/mol |
IUPAC-Name |
benzyl 2-(3-iodopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22INO2/c17-11-6-10-15-9-4-5-12-18(15)16(19)20-13-14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI-Schlüssel |
NIWZGKYELIWHCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)CCCI)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)










